3-Bromo-4-(trifluoromethyl)phenol
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Overview
Description
3-Bromo-4-(trifluoromethyl)phenol: is an organic compound with the molecular formula C7H4BrF3O and a molecular weight of 241.01 g/mol . It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenol ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
3-Bromo-4-(trifluoromethyl)phenol is a chemical compound that has been used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .
Pharmacokinetics
It is soluble in methanol , which suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions and the presence of other functional groups in the reaction environment can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the bromination of 4-(trifluoromethyl)phenol using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Products: Various substituted phenols depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized phenolic compounds.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
Chemistry: 3-Bromo-4-(trifluoromethyl)phenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling and substitution reactions .
Biology and Medicine: The trifluoromethyl group is known to enhance the biological activity and metabolic stability of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties make it valuable for developing new materials and products .
Comparison with Similar Compounds
4-Bromo-3-(trifluoromethyl)phenol: Similar structure but with different positional isomerism.
4-(Trifluoromethyl)phenol: Lacks the bromine atom, leading to different reactivity and applications.
Uniqueness: 3-Bromo-4-(trifluoromethyl)phenol is unique due to the combined presence of both bromine and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced biological activity .
Properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJMFYOMJODKJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741486 |
Source
|
Record name | 3-Bromo-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214385-56-4 |
Source
|
Record name | 3-Bromo-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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